molecular formula C12H16BrN B14895427 8-Bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine

8-Bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine

Cat. No.: B14895427
M. Wt: 254.17 g/mol
InChI Key: AKYKKFBQCZTCLW-UHFFFAOYSA-N
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Description

8-Bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine is a heterocyclic compound with a unique structure that includes a bromine atom and a dimethyl group attached to a tetrahydrobenzo[c]azepine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine typically involves the bromination of a precursor compound followed by cyclization. One common method includes the reaction of 5,5-dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine with bromine in the presence of a suitable solvent and catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process typically requires specialized equipment to handle bromine safely and efficiently .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzo[c]azepine derivatives .

Scientific Research Applications

8-Bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine involves its interaction with specific molecular targets and pathways. The bromine atom and the dimethyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating enzyme activity or interacting with receptor sites, leading to various biological responses .

Comparison with Similar Compounds

  • 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine
  • 5,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine
  • 8-Bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Comparison: 8-Bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine is unique due to the presence of both bromine and dimethyl groups, which enhance its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C12H16BrN

Molecular Weight

254.17 g/mol

IUPAC Name

8-bromo-5,5-dimethyl-1,2,3,4-tetrahydro-2-benzazepine

InChI

InChI=1S/C12H16BrN/c1-12(2)5-6-14-8-9-7-10(13)3-4-11(9)12/h3-4,7,14H,5-6,8H2,1-2H3

InChI Key

AKYKKFBQCZTCLW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC2=C1C=CC(=C2)Br)C

Origin of Product

United States

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